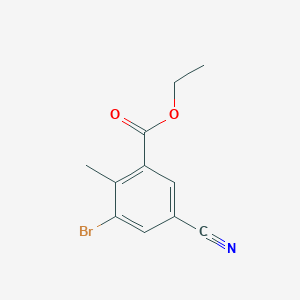

Ethyl 3-bromo-5-cyano-2-methylbenzoate

Description

Ethyl 3-bromo-5-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 5-position, and a methyl group at the 2-position of the benzene ring. The ethyl ester moiety contributes to its lipophilicity, while the electron-withdrawing bromo and cyano substituents influence its electronic properties and reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated and nitrile-containing aromatic esters serve as intermediates for further functionalization.

Notably, the methyl group at position 2 distinguishes it from closely related analogs, such as Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7), which replaces the methyl group with a formyl substituent.

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-8(6-13)5-10(12)7(9)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSOIWBBLWYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid followed by esterification and cyano group introduction. One common method includes:

Bromination: 2-methylbenzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Amines: From the reduction of the cyano group.

Carboxylic Acids: From the hydrolysis of the ester group.

Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-methylbenzoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and as a potential ligand for receptor studies.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-2-methylbenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or hydrolysis. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on Ethyl 3-bromo-5-cyano-2-methylbenzoate in relation to its formyl-substituted counterpart, Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7), as well as general trends observed in substituted benzoate esters.

Structural and Functional Group Differences

The methyl group is electron-donating via hyperconjugation, which may stabilize the aromatic ring and reduce electrophilic substitution reactivity. In contrast, the formyl group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing susceptibility to nucleophilic attack or further derivatization (e.g., condensation reactions) .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the methyl derivative are unavailable, the following trends can be inferred:

- Polarity: The formyl derivative (C₁₁H₈BrNO₃) is more polar due to the additional oxygen atom, likely increasing its solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methyl analog.

- Molecular Weight : The formyl variant has a marginally higher molecular weight (306.1 g/mol) than the methyl derivative (292.1 g/mol, inferred), impacting crystallization behavior and chromatographic retention times.

Stability and Handling

- The methyl derivative’s lack of reactive α-hydrogens (unlike the formyl group) reduces susceptibility to oxidation or degradation, enhancing shelf stability.

- The formyl compound may require storage under inert conditions to prevent moisture absorption or unwanted reactions at the aldehyde group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.